Bitartrate de déanol

Vue d'ensemble

Description

Deanol bitartrate is an antidepressive agent that has also been used in the treatment of movement disorders. The mechanism of action is not well understood.

Applications De Recherche Scientifique

Neurosciences

Le bitartrate de déanol, également connu sous le nom de DMAE, est exploré en neurosciences pour ses propriétés cognitives potentielles. On pense qu'il augmente les niveaux d'acétylcholine, un neurotransmetteur impliqué dans l'apprentissage et la mémoire . Cela a conduit à son investigation dans diverses conditions neurologiques et comme traitement possible du déclin cognitif associé au vieillissement .

Dermatologie

En dermatologie, le this compound est utilisé pour ses effets raffermissants et anti-âge sur la peau. Des études ont montré qu'une application topique pouvait améliorer l'apparence des rides fines, des cernes et la fermeté générale de la peau . Son mécanisme est censé impliquer la stabilisation des membranes cellulaires et un effet anti-inflammatoire .

Nutrition

En tant que complément alimentaire, le this compound est pris pour ses effets nootropiques supposés. On pense qu'il améliore la clarté mentale et l'énergie physique en servant de précurseur à la choline, un nutriment essentiel impliqué dans divers processus métaboliques . Cependant, son efficacité en tant que complément alimentaire nécessite davantage de recherches.

Médecine du sport

Le rôle du this compound en médecine du sport est lié à son potentiel à améliorer les actions réflexes musculaires et à réduire la tension musculaire, ce qui pourrait être bénéfique pour les athlètes cherchant à améliorer leurs performances physiques . Ses avantages cognitifs pourraient également se traduire par une meilleure concentration et une meilleure coordination lors des activités sportives.

Gériatrie

En médecine gériatrique, le this compound est étudié pour son potentiel à atténuer les symptômes du déclin cognitif lié à l'âge. Sa capacité supposée à stimuler la production d'acétylcholine pourrait aider dans des conditions comme la maladie d'Alzheimer et d'autres formes de démence . Cependant, des études supplémentaires sont nécessaires pour confirmer ces effets.

Pharmacologie

Pharmacologiquement, le this compound a été utilisé dans le traitement du TDAH, de la maladie d'Alzheimer, de l'autisme et de la dyskinésie tardive . C'est également un ingrédient actif dans certains médicaments améliorant les fonctions cognitives. Ses propriétés pharmacodynamiques sont encore explorées pour comprendre son plein potentiel thérapeutique.

Amélioration cognitive

Le this compound est couramment commercialisé comme un complément alimentaire naturel pour améliorer les fonctions cognitives. On suppose qu'il stimule la synthèse de l'acétylcholine, améliorant ainsi la mémoire, l'apprentissage et la contraction musculaire .

Santé mentale

Dans le contexte de la santé mentale, le this compound est considéré pour ses propriétés améliorant l'humeur. Certaines recherches suggèrent qu'il peut aider à améliorer l'humeur et à réduire les symptômes de la dépression, bien que les personnes atteintes de certains problèmes de santé mentale doivent aborder son utilisation avec prudence .

Mécanisme D'action

Target of Action

Deanol bitartrate, also known as 2-dimethylaminoethanol (DMAE), primarily targets the cholinergic system in the brain . It is involved in a series of reactions that form acetylcholine , a neurotransmitter that helps nerve cells communicate .

Mode of Action

Deanol serves as a precursor to choline , which is subsequently utilized to create acetylcholine . Acetylcholine is essential for controlling muscle tone and cognitive processes . By boosting choline synthesis in the brain, deanol can increase the production of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by deanol involves the synthesis of acetylcholine from choline . By increasing the availability of choline, deanol can enhance the production of acetylcholine, which plays a crucial role in brain and nervous system function .

Pharmacokinetics

It is known that deanol can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Result of Action

The increased production of acetylcholine resulting from deanol administration can lead to improved memory , mood , and cognitive function . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Analyse Biochimique

Biochemical Properties

Deanol bitartrate has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

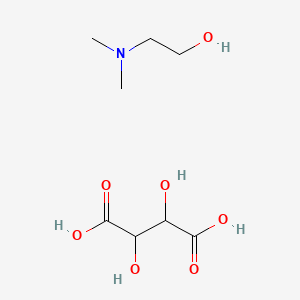

(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGYKVRCKDVKQ-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952332 | |

| Record name | 2-Dimethylaminoethanol bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29870-28-8, 5988-51-2 | |

| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29870-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethanol bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dimethylaminoethanol bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethylammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D240J05W14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.